N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine
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Overview
Description
N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a phenylene core substituted with n-butyl and 4-methoxybenzyl groups on the nitrogen atoms. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine typically involves a multi-step process. One common method is the reductive amination of 1,3-diaminobenzene with n-butylamine and 4-methoxybenzaldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,4-diamine
- N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,2-diamine
- N1-(n-Butyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine derivatives with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-N-butyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-4-12-19-16-6-5-7-17(13-16)20-14-15-8-10-18(21-2)11-9-15/h5-11,13,19-20H,3-4,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXRMDVVWBIOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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